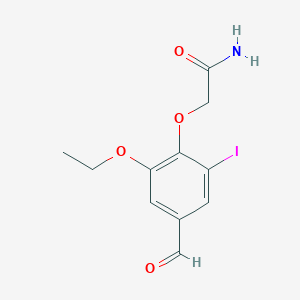
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide is an organic compound with the molecular formula C11H12INO4 and a molecular weight of 349.12175 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and an iodine atom attached to a phenoxy ring, along with an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-ethoxy-4-iodophenol.
Formylation: The next step involves the formylation of the phenoxy intermediate using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride to yield 2-ethoxy-4-formyl-6-iodophenol.
Acetamide Formation: Finally, the formylated intermediate is reacted with chloroacetamide in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 2-(2-Ethoxy-4-carboxy-6-iodophenoxy)acetamide.
Reduction: 2-(2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)acetamide.
Substitution: 2-(2-Ethoxy-4-formyl-6-azidophenoxy)acetamide.
科学研究应用
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The ethoxy and acetamide groups contribute to the compound’s solubility and stability, facilitating its interaction with cellular components.
相似化合物的比较
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide can be compared with similar compounds such as:
2-(2-Ethoxy-4-formyl-6-bromophenoxy)acetamide: This compound has a bromine atom instead of iodine, which affects its reactivity and binding properties.
2-(2-Ethoxy-4-formyl-6-chlorophenoxy)acetamide: The presence of chlorine instead of iodine results in different chemical and biological activities.
2-(2-Ethoxy-4-formyl-6-fluorophenoxy)acetamide: The fluorine atom imparts unique electronic properties, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and binding characteristics compared to its halogenated analogs.
属性
IUPAC Name |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCIHEPKFXMMAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-carbamoyl-4-(4-chlorophenyl)thiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B450253.png)
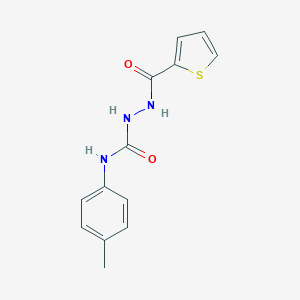
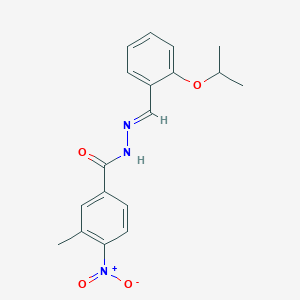

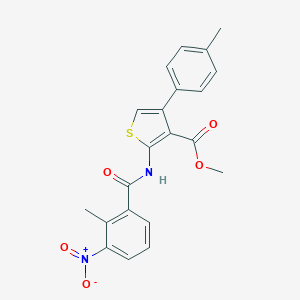
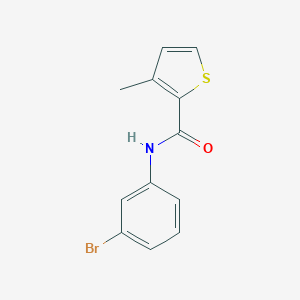
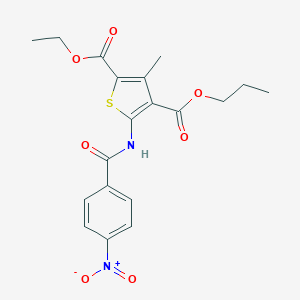
![5-[(4-fluorophenoxy)methyl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B450262.png)
![N-{4-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B450263.png)
![N-(5-bromo-2-pyridinyl)-4-[4-methoxy-3-(phenoxymethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B450265.png)
![4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID](/img/structure/B450268.png)
![Isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450270.png)
![3-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B450271.png)
![Ethyl 4-(4-bromophenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B450273.png)
